molecular formula C6H4N6 B1178584 Reteplase CAS No. 133652-38-7

Reteplase

Cat. No. B1178584
CAS RN: 133652-38-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reteplase is a thrombolytic drug used to treat heart attacks by breaking up the clots that cause them . It is a recombinant non-glycosylated form of human tissue plasminogen activator, which has been modified to contain 357 of the 527 amino acids of the original protein .


Synthesis Analysis

Reteplase is a recombinant plasminogen activator produced in Escherichia coli . A study has shown that a single-point mutant of the protein was rationally designed and evaluated in terms of physicochemical characteristics, enzymatic activity, as well as large-scale production settings .


Molecular Structure Analysis

Reteplase is a deletion mutein of human t-PA formed by deleting various amino acids present in endogenous human t-PA . An accurate homology model of Reteplase was used to identify the aggregation-prone sites, while considering the structural stability .


Chemical Reactions Analysis

Reteplase cleaves the Arg/Val bond in plasminogen to form plasmin. Plasmin in turn degrades the fibrin matrix of the thrombus, thereby exerting its thrombolytic action .


Physical And Chemical Properties Analysis

Reteplase is similar to recombinant human tissue plasminogen activator (alteplase), but the modifications give reteplase a longer half-life of 13–16 minutes . Reteplase also binds fibrin with lower affinity than alteplase, improving its ability to penetrate into clots .

Mechanism of Action

Reteplase binds to fibrin rich clots via the fibronectin finger-like domain and the Kringle 2 domain. The protease domain then cleaves the Arg/Val bond in plasminogen to form plasmin. Plasmin in turn degrades the fibrin matrix of the thrombus, thereby exerting its thrombolytic action .

Future Directions

The future of Reteplase involves improving its physicochemical properties and large-scale production . A study has offered a new Reteplase variant with nearly all favorable properties, except solubility . The impact of temperature and incubation time on its large-scale production were underlined as well .

properties

CAS RN

133652-38-7

Product Name

Reteplase

Molecular Formula

C6H4N6

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.